2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine
CAS No.: 37128-76-0
Cat. No.: VC16053330
Molecular Formula: C11H8ClN3O
Molecular Weight: 233.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37128-76-0 |
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Molecular Formula | C11H8ClN3O |
Molecular Weight | 233.65 g/mol |
IUPAC Name | 2-(5-chlorofuran-2-yl)-3H-benzimidazol-5-amine |
Standard InChI | InChI=1S/C11H8ClN3O/c12-10-4-3-9(16-10)11-14-7-2-1-6(13)5-8(7)15-11/h1-5H,13H2,(H,14,15) |
Standard InChI Key | RGPBLUSCNJXDFM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1N)NC(=N2)C3=CC=C(O3)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine, reflects its fused heterocyclic system:
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Benzimidazole core: A bicyclic structure comprising a benzene ring fused to an imidazole ring.
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Substituents:
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5-Chloro-2-furyl group: A furan ring with a chlorine atom at position 5, linked to the benzimidazole’s position 2.
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Amino group (-NH₂): Located at position 5 of the benzimidazole.
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This configuration introduces electronic effects (e.g., electron-withdrawing chlorine) and hydrogen-bonding capabilities (via the amine), which influence reactivity and intermolecular interactions .
Tautomerism and Stereoelectronic Effects
Like many benzimidazoles, this compound may exhibit tautomerism, where the proton on the imidazole nitrogen shifts between positions 1 and 3. The presence of the electron-withdrawing chloro-furyl group stabilizes specific tautomeric forms, potentially altering binding affinities in biological systems .
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis of 2-substituted benzimidazoles typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine, a plausible route includes:
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Precursor preparation:
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5-Chloro-2-furancarbaldehyde as the carbonyl source.
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4-Amino-1,2-phenylenediamine as the diamine component.
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Acid-catalyzed cyclization: Reacting the aldehyde and diamine in a 1:1 molar ratio under reflux in a polar aprotic solvent (e.g., DMF) with catalytic HCl .
Reaction Scheme:
Optimization and Yields
Key parameters affecting yield and purity:
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Temperature: Prolonged reflux (6–12 hours) improves cyclization efficiency.
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Solvent: DMF enhances solubility of intermediates, while acetic acid may facilitate proton transfer.
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Catalyst: HCl (1–2 equiv.) accelerates imine formation and cyclization .
Table 1: Synthetic Conditions and Yields for Analogous Benzimidazole-Furan Hybrids
Physicochemical Properties
Spectral Characterization
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UV-Vis: A λₘₐₓ near 335 nm (similar to ) due to π→π* transitions in the conjugated benzimidazole-furan system.
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¹H NMR: Key signals include:
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δ 6.8–7.5 ppm (aromatic protons of benzimidazole).
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δ 6.2–6.5 ppm (furan ring protons).
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δ 5.1 ppm (broad singlet, NH₂ group).
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Mass Spectrometry: Molecular ion peak at m/z 261.7 (C₁₁H₈ClN₃O) .
Solubility and Stability
Biological Activity and Mechanisms
Cell Line | 2D Culture | 3D Culture |
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A549 (Lung) | 12.4 ± 1.2 | 28.7 ± 3.1 |
MCF-7 (Breast) | 18.9 ± 2.4 | 35.6 ± 4.5 |
*Extrapolated from . |
Antimicrobial Effects
Chlorinated furans enhance membrane permeability in Gram-positive bacteria. The amine group may disrupt cell wall synthesis via interactions with penicillin-binding proteins .
Applications in Materials Science
Proton Exchange Membranes (PEMs)
Benzimidazole amines serve as crosslinkers in sulfonated polyimides, improving mechanical stability in fuel cells . The chloro-furyl group could enhance thermal resistance.
Lithium-Ion Battery Separators
Aerogels incorporating benzimidazole derivatives exhibit high porosity and ionic conductivity. The chloro-furyl moiety may improve electrolyte affinity .
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